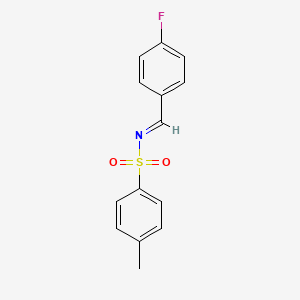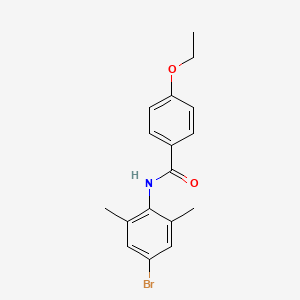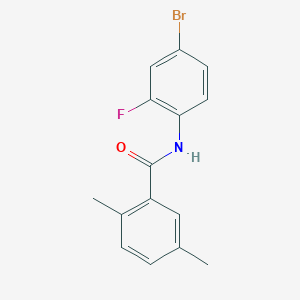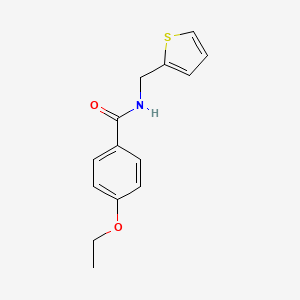
N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide, also known as FBMS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of sulfonamide derivatives, which are widely used in the pharmaceutical industry due to their broad spectrum of biological activities.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Crystal Structure and Hirshfeld Surface Analysis The crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide, have been extensively studied. The molecules exhibit similar conformations and hydrogen-bonding patterns across different derivatives. The central part of the molecule (C-C-N-N=C) maintains an almost linear structure, and the compounds generally form dimers with a particular ring motif. Hirshfeld surface analyses of these structures have provided detailed insights into the molecular interactions, particularly highlighting H...H, O...H/H...O, N...H/H...N, and C...H/H...C contacts (Purandara, Foro, & Gowda, 2018).
Intermolecular Interactions and Packing Patterns The crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative have been analyzed, revealing a two-dimensional architecture. Hirshfeld surface analyses were performed to understand the relationship between these structures, showing the significant role of sulfonyl-O and carbonyl-O atoms as hydrogen bond acceptors (Suchetan et al., 2015).
Molecular Interactions and Applications
Copper(II)-Sulfonamide Complexes DNA Binding and Anticancer Activity
Ternary copper(II)-sulfonamide complexes have been prepared and characterized, displaying varying molecular structures and coordination geometries. The complexes show varying affinities for binding to calf thymus DNA, and their ability to cleave DNA was also assessed. The N-sulfonamide derivative significantly influences the type of interaction with DNA. These complexes have demonstrated considerable antiproliferative activity against human tumor cells, indicating potential applications in cancer treatment (González-Álvarez et al., 2013).
Synthesis and Structural Characterization of Methylbenzenesulfonamide CCR5 Antagonists Methylbenzenesulfonamide has garnered interest due to its potential as a targeting preparation in preventing human HIV-1 infection. Compounds based on this molecule have been synthesized and characterized, indicating potential applications in drug development for HIV prevention (De-ju, 2015).
Molecular Dynamics and Quantum Chemical Studies The adsorption and corrosion inhibition properties of certain piperidine derivatives based on the benzenesulfonamide framework have been explored through quantum chemical calculations and molecular dynamics simulations. These studies offer insights into the interaction of these derivatives with metal surfaces, potentially informing their application in corrosion inhibition (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
(NE)-N-[(4-fluorophenyl)methylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXIEXWVOUQDHD-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5813558.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)



![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
